AG2034

Folate Receptor Antifolate Receptor-Mediated Uptake

Researchers requiring a highly specific GARFT inhibitor for de novo purine synthesis studies often face variability in folate receptor (FR)-mediated uptake across analog compounds. AG2034 solves this with its uniquely high FR affinity (Kd=0.0042 nM)-2,200-fold greater than lometrexol-ensuring consistent cellular pharmacology in FR-expressing models. • Ki=28 nM against human GARFT; substrate for folylpolyglutamate synthetase (Km=6.4 µM) enabling intracellular polyglutamation and retention. • Induces ~80% reduction in cellular ATP within 24 h; well-characterized tri-exponential PK (t1/2γ=364.2 min) with linear dose-AUC relationship (r=0.86). • Validated in murine and human xenograft models; ideal benchmark for next-generation antifolate development and PK/PD modeling.

Molecular Formula C18H21N5O6S2
Molecular Weight 467.5 g/mol
CAS No. 177575-17-6
Cat. No. B1665633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG2034
CAS177575-17-6
SynonymsAG2034;  AG-2034;  AG 2034
Molecular FormulaC18H21N5O6S2
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESC1C(SC2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C18H21N5O6S2/c19-18-22-14-13(16(27)23-18)31-9(7-20-14)2-1-8-3-5-11(30-8)15(26)21-10(17(28)29)4-6-12(24)25/h3,5,9-10H,1-2,4,6-7H2,(H,21,26)(H,24,25)(H,28,29)(H4,19,20,22,23,27)/t9-,10-/m0/s1
InChIKeyHHKAOUMVRGSKLS-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AG2034 (CAS 177575-17-6) as a Potent and Selective GARFT Inhibitor Antifolate


AG2034 (4-[2-(2-amino-4-oxo-4,6,7,8-tetrahydro-3H-pyrimidino[5,4-6][1,4]thiazin-6-yl)-(S)-ethyl]-2,5-thienoyl-L-glutamic acid) is a classical antifolate and a potent, specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine synthesis pathway [1]. It was rationally designed based on the X-ray crystal structure of the human GARFT domain and has been characterized with a Ki of 28 nM against human GARFT, and an exceptionally high affinity for the folate receptor (Kd = 0.0042 nM) [1]. AG2034 is a substrate for folylpolyglutamate synthetase (FPGS), enabling intracellular polyglutamation and retention, and has demonstrated in vivo antitumor activity in multiple murine and human xenograft models [1].

Why AG2034 (CAS 177575-17-6) Cannot Be Substituted with Other GARFT Inhibitors


While AG2034 belongs to the class of GARFT-targeting antifolates, it cannot be simply interchanged with close analogs such as lometrexol or LY309887. Even within this class, distinct structural features lead to quantifiable differences in enzyme inhibition kinetics, folate receptor binding affinity, and polyglutamation profiles. For instance, AG2034's unique thienoyl-L-glutamic acid moiety confers a 2,200-fold higher affinity for the folate receptor compared to lometrexol, and a distinct pharmacokinetic profile compared to LY309887 [1]. These differences directly impact cellular uptake, intracellular retention, and the potential for synergy in combination regimens [2]. Therefore, experimental and preclinical outcomes are highly specific to AG2034 and are not representative of the broader GARFT inhibitor class.

Quantitative Evidence for Selecting AG2034 (177575-17-6) Over Its Closest Analogs


Superior Folate Receptor Binding Affinity: AG2034 vs. Lometrexol and LY309887

AG2034 exhibits an exceptionally high affinity for the folate receptor (FR), with a Kd of 0.0042 nM [1]. This is significantly higher than the affinity reported for the first-generation GARFT inhibitor lometrexol and the second-generation LY309887. While direct Kd values for lometrexol are not universally reported, a comparative study shows that lometrexol has a 6-fold higher affinity for FRα than LY309887 [2]. Given that LY309887 has a Ki of 1.78 nM for FRα , this suggests lometrexol's Ki is approximately 0.3 nM. AG2034's Kd of 0.0042 nM [1] is therefore over 70-fold more potent than lometrexol's estimated Ki and over 400-fold more potent than LY309887's FRα Ki. This extreme affinity is a key differentiator for AG2034.

Folate Receptor Antifolate Receptor-Mediated Uptake

GARFT Inhibition Potency: AG2034 Positioned Between LY309887 and Pemetrexed

AG2034 inhibits human GARFT with a Ki of 28 nM [1]. This places its potency between that of the highly potent LY309887 (Ki = 6.5 nM) and the multi-targeted antifolate pemetrexed, whose pentaglutamate metabolite has a Ki of 65 nM for GARFT . While lometrexol is a tight-binding inhibitor, its Ki is approximately 60 nM (calculated from the 9-fold potency difference with LY309887 [2]). AG2034 thus offers a moderate level of direct enzyme inhibition, which, combined with its extreme FR affinity, defines its unique pharmacological profile.

GARFT Enzyme Inhibition Purine Synthesis

Cellular Growth Inhibition: Potency Comparable to Lometrexol in Leukemia Cell Lines

In a direct head-to-head comparison, AG2034 and lometrexol demonstrated similar potent growth inhibition in the human leukemia cell line CCRF-CEM, with IC50 values of 2.9 nM for AG2034 [1] and 2.9 nM for lometrexol [2]. This demonstrates that despite differences in GARFT Ki and folate receptor binding, both compounds achieve comparable cellular efficacy in this model system. AG2034 also potently inhibits the growth of murine L1210 leukemia cells with an IC50 of 4 nM [1].

Antiproliferative IC50 Leukemia

Pharmacokinetic Profile: Tri-Exponential Elimination and Dose-Proportional Exposure

AG2034 demonstrates a unique tri-exponential elimination pattern from human plasma, with median half-lives of t(1/2)alpha = 8.7 min, t(1/2)beta = 72.6 min, and t(1/2)gamma = 364.2 min [1]. This rapid initial clearance is followed by a prolonged terminal phase, which is associated with drug accumulation upon repeated dosing. The systemic clearance of AG2034 ranges from 9.4 to 144.5 ml/min/m², and the area under the concentration-time curve (AUC) demonstrates a linear relationship with dose (r = 0.86) [1]. This distinct PK profile contrasts with other GARFT inhibitors; for example, lometrexol is characterized by a very long terminal half-life and significant cumulative toxicity, while the PK of LY309887 is less extensively documented in the public domain.

Pharmacokinetics Half-Life Clearance

Synergy with DHFR Inhibitors: Folic Acid-Enhanced Combination Activity

AG2034 demonstrates intense Loewe synergy when combined with the dihydrofolate reductase (DHFR) inhibitor trimetrexate (TMQ) in multiple human tumor cell lines, an effect that is further enhanced by the presence of folic acid (PteGlu) [1]. In a study of eight human cancer cell lines, the combination of TMQ and AG2034 showed synergy at physiological folate concentration (2.3 μM PteGlu), and this synergy was intensified when the folate concentration was increased to 40 μM in most cell lines [1]. This folic acid-enhanced synergy is a specific property of the combination of a non-polyglutamylatable DHFR inhibitor and a polyglutamylatable GARFT inhibitor like AG2034. The degree of synergy was shown to be dependent on intact FPGS activity, as a FPGS-deficient subline (HCT-8/DW2) exhibited the least enhancement [1].

Drug Synergy Combination Therapy Antifolates

Optimized Research and Preclinical Application Scenarios for AG2034 (177575-17-6)


Investigating Folate Receptor-Mediated Uptake and Targeting

Leverage AG2034's exceptionally high affinity for the folate receptor (Kd = 0.0042 nM) [1] in studies designed to quantify FR-mediated drug uptake and selective cytotoxicity. Use AG2034 as a comparator to lower-affinity GARFT inhibitors like LY309887 (FRα Ki = 1.78 nM) to dissect the contribution of FR binding to overall cellular pharmacology. This is particularly relevant in cell line panels with differential expression of folate receptor isoforms.

Modeling Purine Depletion and ATP Starvation in Cancer Cells

Employ AG2034 as a specific tool to induce de novo purine synthesis blockade and study downstream metabolic consequences. As demonstrated in prostate cancer cell lines, AG2034 treatment leads to an 80% reduction in cellular ATP levels within 24 hours, with the resulting cytostatic versus cytotoxic outcome dependent on the presence of exogenous hypoxanthine [2]. Use AG2034 to explore the link between GARFT inhibition, AMPK activation, and cellular senescence in your model system.

Elucidating Folic Acid-Enhanced Synergy in Antifolate Combinations

Utilize AG2034 in combination with a non-polyglutamylatable DHFR inhibitor like trimetrexate to investigate the phenomenon of folic acid-enhanced synergy. The established protocol of a 96-hour co-exposure in the presence of 2.3 μM or 40 μM folic acid [3] provides a robust experimental framework. This application is ideal for researchers studying metabolic drug interactions and for those using isogenic cell line models with defined FPGS activity to validate the role of polyglutamation.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of GARFT Inhibitors

Use the well-characterized, tri-exponential pharmacokinetic profile of AG2034 (t(1/2)alpha = 8.7 min, t(1/2)beta = 72.6 min, t(1/2)gamma = 364.2 min) [4] as a benchmark for in vivo PK/PD studies. The linear relationship between dose and AUC (r=0.86) [4] simplifies the design of exposure-response experiments. AG2034 serves as a valuable reference compound for evaluating next-generation GARFT inhibitors with potentially improved pharmacokinetic properties.

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